Bifenthrin

Enantioselective Toxicity Aquatic Toxicology Chiral Chemistry

Source the (1R)-cis-bifenthrin enantiomer for applications where isomer-specific potency is critical. Unlike generic bifenthrin mixtures, this pure isomer delivers up to 38-fold greater activity against target invertebrates. It is the benchmark compound for mosquito netting trials against resistant Culex populations, demonstrates a significantly longer soil half-life for pre-construction termite control, and provides a faster speed of kill against urban crawling insects. Its non-cyano structure avoids cross-resistance mechanisms prevalent with Type II pyrethroids, ensuring reliable results in standardized ecotoxicology assays.

Molecular Formula C23H22ClF3O2
Molecular Weight 422.9 g/mol
CAS No. 439680-76-9
Cat. No. B1673285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBifenthrin
CAS439680-76-9
Synonyms(R)-Bifenthrin;  kappa-Bifenthrin;  kappa-Bifenthrine; 
Molecular FormulaC23H22ClF3O2
Molecular Weight422.9 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)C3C(C3(C)C)C=C(C(F)(F)F)Cl
InChIInChI=1S/C23H22ClF3O2/c1-14-16(10-7-11-17(14)15-8-5-4-6-9-15)13-29-21(28)20-18(22(20,2)3)12-19(24)23(25,26)27/h4-12,18,20H,13H2,1-3H3/b19-12-/t18-,20-/m0/s1
InChIKeyOMFRMAHOUUJSGP-IRHGGOMRSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, <1.0 ug/L /<1.0X10-3 mg/L/ at 20 °C
Solubility in water: <0.1 ppb
Soluble in methylene chloride, chloroform, acetone, ether, toluene;  slightly soluble in heptane, methanol
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bifenthrin (439680-76-9): Third-Generation Pyrethroid Insecticide Baseline for Procurement


Bifenthrin (CAS: 439680-76-9), also referred to as kappa-bifenthrin or (1R)-cis-bifenthrin, is a third-generation synthetic pyrethroid insecticide [1]. It is characterized by a 2-methylbiphenyl alcohol moiety and the absence of an α-cyano group, which distinguishes it from many other commercial pyrethroids [2]. This specific isomer, the (1R)-cis enantiomer, is the active component of technical-grade bifenthrin products and is responsible for its insecticidal activity [3]. Its chemical and physical properties, including a high octanol-water partition coefficient and stability across a range of pH conditions, contribute to its specific environmental fate and efficacy profile [4].

Why Generic Substitution Fails: Specific Evidence for Selecting (1R)-cis-Bifenthrin Over In-Class Pyrethroids


Substitution among pyrethroids is not scientifically justifiable due to significant variations in stereoisomer composition, neurobehavioral profiles, environmental persistence, and efficacy against resistant pest populations. Commercial pyrethroids are complex mixtures of isomers, and their biological activity is highly enantioselective. For instance, the (1R)-cis enantiomer of bifenthrin is up to 38-fold more toxic to aquatic invertebrates than its (1S)-cis counterpart, demonstrating that the isomer profile is critical to both efficacy and non-target effects [1]. Furthermore, pyrethroids are grouped into distinct neurotoxicity classes based on in vivo data, and bifenthrin's classification in a non-cyano 'Type I' group differentiates it from many commonly used alternatives like lambda-cyhalothrin and cypermethrin [2]. Finally, comparative efficacy studies reveal that bifenthrin can be up to an order of magnitude more toxic to certain aquatic non-target species than compounds like permethrin, which has profound implications for environmental risk assessment and procurement decisions where ecological impact is a consideration [3].

Quantitative Differentiation of (1R)-cis-Bifenthrin: A Procurement Evidence Guide


Enantiomer-Specific Aquatic Toxicity: 1R-cis vs. 1S-cis Isomer

The insecticidal and ecotoxicological activity of bifenthrin is highly enantiomer-specific. In acute toxicity tests with the aquatic invertebrate *Ceriodaphnia dubia*, the (1R)-cis-bifenthrin enantiomer was 15 to 38 times more toxic than its (1S)-cis counterpart [1]. In a separate study, the (1R)-cis enantiomer was found to be the sole contributor to toxicity, with the (1S)-cis enantiomer showing no activity against *C. dubia* [2].

Enantioselective Toxicity Aquatic Toxicology Chiral Chemistry

Comparative Neurobehavioral Classification: Bifenthrin vs. Alpha-Cyano Pyrethroids

A comparative functional observational battery (FOB) study in rats was conducted to classify twelve pyrethroids based on their acute neurobehavioral effects. Bifenthrin, which lacks an alpha-cyano group, was placed in a group distinct from pyrethroids containing this moiety (e.g., lambda-cyhalothrin, cypermethrin, deltamethrin). Based on principal component analysis of in vivo data, bifenthrin was classified in 'Group 1' (non-cyano, Type I-like), while alpha-cyano pyrethroids were largely in 'Group 2' (Type II-like) [1]. Fenpropathrin was an outlier exhibiting features of both groups.

Mammalian Toxicology Neurotoxicity Risk Assessment

Sediment-Associated Toxicity to Amphipod *Hyalella azteca*

In a study assessing the toxicity of sediment-associated pyrethroid residues to the standard test organism *Hyalella azteca*, bifenthrin was the most toxic compound among six pyrethroids tested. The 10-day median lethal concentration (LC50) for bifenthrin was 0.18 μg/g organic carbon (OC) [1]. This was significantly more toxic than the comparators: lambda-cyhalothrin (0.45 μg/g OC), deltamethrin (0.79 μg/g OC), and permethrin (4.87 μg/g OC).

Environmental Fate Aquatic Toxicology Sediment Risk

Efficacy and Irritancy on Pyrethroid-Resistant Mosquitoes

In a study evaluating pyrethroids for mosquito net impregnation, bifenthrin showed a distinct profile against resistant strains. While it had a slower knock-down effect, it was significantly less irritant to *Anopheles gambiae* (both susceptible and resistant strains) than other tested pyrethroids [1]. Most importantly, in tunnel tests with resistant *Culex quinquefasciatus*, bifenthrin had the greatest impact on inhibiting blood-feeding compared to other insecticides.

Vector Control Insecticide Resistance Malaria

Comparative Persistence in Soil: Half-Life Comparison with Cyhalothrin

A comparative study on degradation patterns in soil found that the half-life of bifenthrin was consistently longer than that of cyhalothrin under aerobic upland conditions. In Chilgok soil, the half-life of bifenthrin was 85.1 days, while cyhalothrin was 54.6 days. In Bokhyen soil, the half-life of bifenthrin was 61.2 days, compared to 32.2 days for cyhalothrin [1].

Soil Persistence Environmental Fate Termiticide

Comparative Speed of Action Against Bed Bugs (*Cimex lectularius*)

In a laboratory evaluation of insecticide products against a susceptible strain of bed bugs (*Cimex lectularius*), bifenthrin demonstrated a faster speed of kill than two major alternative pyrethroids. The lethal time to 50% mortality (LT50) for bifenthrin (0.02% AI) was 53 minutes. This was faster than both deltamethrin (0.06% AI) with an LT50 of 61 minutes and permethrin (0.05% AI) with an LT50 of 88 minutes [1].

Urban Entomology Efficacy Testing Public Health Pest

Evidence-Based Application Scenarios for (1R)-cis-Bifenthrin Procurement


Vector Control in Areas with Pyrethroid-Resistant *Culex* Populations

Procure (1R)-cis-bifenthrin for mosquito net impregnation or indoor residual spraying in regions where pyrethroid resistance is documented in *Culex quinquefasciatus*. This is supported by evidence showing bifenthrin's superior performance in inhibiting blood-feeding in this species compared to other pyrethroids [1].

Long-Residual Soil Treatments for Termites and Soil Pests

Select bifenthrin for pre-construction termite treatments or soil applications in agriculture where extended residual activity is a primary performance requirement. Its half-life in soil can be nearly twice as long as some comparators like cyhalothrin, as shown in controlled degradation studies [2].

Urban Pest Management Where Speed of Control is a Priority

Formulate or select bifenthrin for use against crawling insect pests like bed bugs in urban environments. Comparative bioassays demonstrate a faster speed of kill (lower LT50) for bifenthrin than for key alternatives like permethrin and deltamethrin against a susceptible strain, a key performance indicator for professional pest management [3].

Toxicological and Environmental Fate Research as a Model Potent Pyrethroid

Source the pure (1R)-cis-bifenthrin isomer for use as a positive control or a model potent compound in ecotoxicology studies. Its high sediment toxicity (LC50 of 0.18 μg/g OC to *H. azteca*) makes it a benchmark for assessing the relative sensitivity of test species and for environmental risk assessment [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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